Spectroscopic Characterization of 6-Methylnona-4,8-dien-2-one: A Technical Guide
Spectroscopic Characterization of 6-Methylnona-4,8-dien-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 6-Methylnona-4,8-dien-2-one. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on standard chemical shift and fragmentation principles. These predictions are intended to serve as a reference for researchers and scientists in the fields of organic synthesis, natural product chemistry, and drug development. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 6-Methylnona-4,8-dien-2-one. These values are calculated based on established empirical rules and computational models. It is crucial to note that actual experimental values may vary.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.70 - 5.85 | m | 1H | H-8 |
| ~5.40 - 5.55 | m | 1H | H-4 |
| ~5.30 - 5.40 | m | 1H | H-5 |
| ~4.95 - 5.10 | m | 2H | H-9 |
| ~2.70 - 2.85 | m | 1H | H-6 |
| ~2.45 - 2.55 | d | 2H | H-3 |
| 2.15 | s | 3H | H-1 |
| 1.05 | d | 3H | H-10 (CH₃ at C6) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~208.5 | C-2 (C=O) |
| ~141.0 | C-8 |
| ~135.0 | C-5 |
| ~125.0 | C-4 |
| ~115.0 | C-9 |
| ~45.0 | C-3 |
| ~38.0 | C-6 |
| ~30.0 | C-1 |
| ~20.0 | C-10 (CH₃ at C6) |
Table 3: Predicted Infrared (IR) Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3080 | =C-H | Stretching |
| ~2960 - 2850 | C-H | Stretching |
| ~1715 | C=O | Stretching |
| ~1640 | C=C | Stretching |
| ~990, ~910 | =C-H | Bending (out-of-plane) |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation
| m/z | Proposed Fragment |
| 152 | [M]⁺ (Molecular Ion) |
| 137 | [M - CH₃]⁺ |
| 109 | [M - CH₃CO]⁺ |
| 95 | [M - C₄H₇O]⁺ (McLafferty rearrangement) |
| 67 | [C₅H₇]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols can be adapted for 6-Methylnona-4,8-dien-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 500 MHz instrument.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence (e.g., a 30° or 90° pulse).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR:
-
Sample Preparation: For a liquid sample, a single drop is sufficient. Place the drop directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Sample Spectrum: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
-
Instrumentation: Use a GC-MS system, which consists of a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatography:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.
-
The column separates the components of the sample based on their boiling points and interactions with the stationary phase. A temperature program is typically used to facilitate the elution of compounds.
-
-
Mass Spectrometry:
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
The molecules are ionized, typically by electron impact (EI), which causes fragmentation.
-
The resulting ions (the molecular ion and fragment ions) are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like 6-Methylnona-4,8-dien-2-one.
Caption: Workflow for spectroscopic analysis of an organic compound.



